N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide
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Description
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C22H20N2O2 and its molecular weight is 344.414. The purity is usually 95%.
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Scientific Research Applications
Antiproliferative Activities
N-(naphthalen-2-yl)acetamide and its derivatives have demonstrated significant antiproliferative activities against a variety of human cancer cell lines. For instance, a study found that specific derivatives were most active against nasopharyngeal carcinoma cells, with one compound inhibiting proliferation by altering cell division and accumulation in the S phase. This suggests potential applications in cancer research, particularly for targeting nasopharyngeal carcinoma (Chen et al., 2013).
Synthesis of Naphthylisoquinoline Alkaloids
Research into the synthesis of naphthylisoquinoline alkaloids has revealed methods involving the compound's structural motifs. These methods offer pathways to synthesize complex molecules with potential pharmacological activities, including anticancer properties (Chau et al., 1996). Another study in this area focuses on the total synthesis of related compounds, further highlighting the chemical versatility and potential for drug development (Chau et al., 1996).
Protein Kinase Inhibition
Isoquinolinesulfonamides, including those structurally related to the compound , have been identified as potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. This suggests possible applications in the development of new therapeutic agents targeting these kinases (Hidaka et al., 1984).
Anticancer Evaluation
Derivatives of the compound have been evaluated for their antibacterial and anticancer activities, showing promising results against various cancer cell lines. This underscores the potential for these compounds to be developed into novel anticancer agents (Salahuddin et al., 2014).
Chemosensor Applications
A study on a ratiometric chemosensor based on a naphthalene-quinoline conjugate highlights the compound's potential application in molecular logic gates and as a sensor for ions in biological and environmental samples (Roy et al., 2016).
Properties
IUPAC Name |
N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-24-20-11-10-18(13-17(20)9-12-22(24)26)23-21(25)14-16-7-4-6-15-5-2-3-8-19(15)16/h2-8,10-11,13H,9,12,14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKWWWSYIYGISD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.